molecular formula C20H21N3OS2 B2961133 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1704518-55-7

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2961133
CAS RN: 1704518-55-7
M. Wt: 383.53
InChI Key: GRFZQFZBYJMBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N3OS2 and its molecular weight is 383.53. The purity is usually 95%.
BenchChem offers high-quality (1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isomorphous Substituted Heterocyclic Analogs

Research on isomorphous structures related to pyrazole derivatives has shown that compounds like 3-methyl-4-(4-methylphenyl)-1-phenyl-6-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-5-ylmethanone exhibit the chlorine-methyl exchange rule. These structures have been studied for their extensive disorder and isomorphism, which poses challenges in automatic detection during data mining, indicating a complex structural behavior beneficial for further chemical analysis and application development (V. Rajni Swamy et al., 2013).

Antimicrobial Activity of Novel Compounds

A study on the synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds has contributed to the development of new molecules with potential applications in combating bacterial infections. The synthesized compounds have been characterized and tested for their antibacterial activities, showcasing the potential of pyrazole derivatives in developing new antimicrobials (V. P. Landage et al., 2019).

Anticancer and Antimicrobial Synthesis

Further studies include the synthesis of substituted phenyl and pyrazolyl methanones, exploring their antimicrobial and anticancer activities. Such research underscores the versatility of pyrazole derivatives in synthesizing compounds with significant biological activities, potentially leading to new therapeutic agents (D. Ashok et al., 2017).

properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS2/c1-22-17(14-16(21-22)15-6-3-2-4-7-15)20(24)23-10-9-19(26-13-11-23)18-8-5-12-25-18/h2-8,12,14,19H,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFZQFZBYJMBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(SCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

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